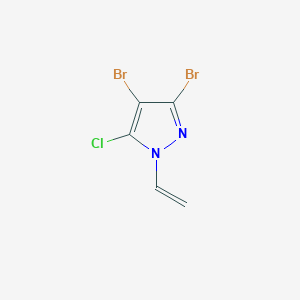
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a chlorine atom at position 5, and an ethenyl group at position 1. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole typically involves the reaction of 3,4-dibromo-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The ethenyl group can be introduced through a subsequent reaction with an appropriate vinylating agent under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dehalogenated or partially reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Dehalogenated pyrazoles.
Substitution: Functionalized pyrazoles with various substituents.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar structure but lacks the bromine atoms.
3,5-Dibromo-1H-pyrazole: Similar structure but lacks the ethenyl group.
1-Vinyl-3,5-dichloro-1H-pyrazole: Similar structure but has chlorine atoms instead of bromine.
Uniqueness
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and ethenyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
923035-90-9 |
|---|---|
Fórmula molecular |
C5H3Br2ClN2 |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
3,4-dibromo-5-chloro-1-ethenylpyrazole |
InChI |
InChI=1S/C5H3Br2ClN2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2 |
Clave InChI |
JOSPHELWULATBY-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C(=C(C(=N1)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


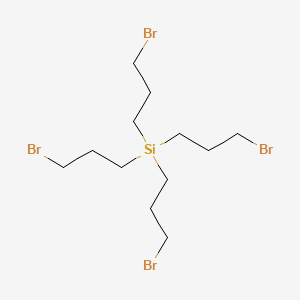
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
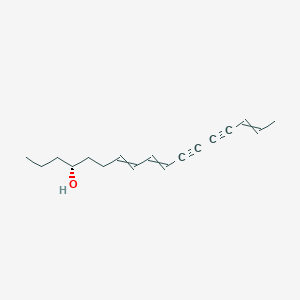

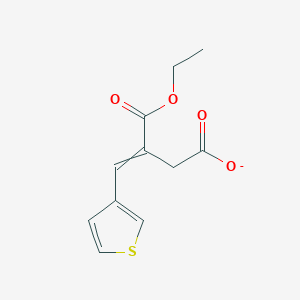
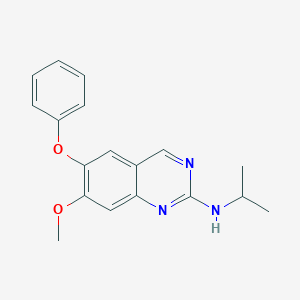
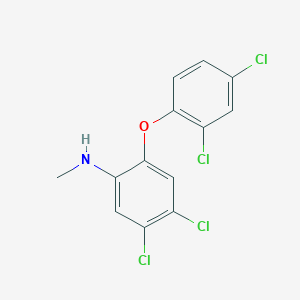
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
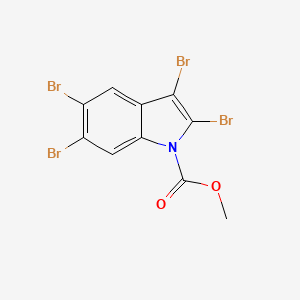
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

